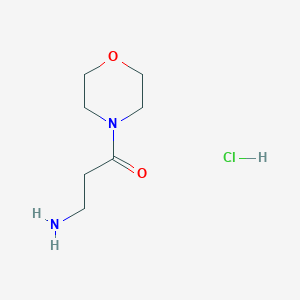

3-Amino-1-morpholinopropan-1-one hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar tertiary aminoalkanol hydrochlorides, including structures closely related to 3-amino-1-morpholinopropan-1-one hydrochloride, involves the aminomethylation of corresponding ketones with paraformaldehyde and morpholine in ethanol. This is followed by nucleophilic addition of Grignard reagents to the resulting amino ketone, producing the desired compounds, which are then converted into hydrochlorides by the action of a solution of HCl in diethyl ether (Isakhanyan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-amino-1-morpholinopropan-1-one hydrochloride has been elucidated using techniques such as H NMR and IR spectra. These analyses confirm the absence of a carbonyl stretching band typical of ketones and show the presence of OH stretching vibrations, indicating successful conversion to the targeted hydrochlorides (Isakhanyan et al., 2016).

Chemical Reactions and Properties

The literature reports various chemical reactions involving compounds similar to 3-amino-1-morpholinopropan-1-one hydrochloride, demonstrating their potential for further chemical modifications and applications in synthesizing complex molecules. These reactions include transamination, alkylation, and conversion into different functionalized derivatives, showcasing the compound's versatility in organic synthesis (Dyachenko et al., 2012).

Physical Properties Analysis

The crystalline nature and specific physical properties of compounds structurally related to 3-amino-1-morpholinopropan-1-one hydrochloride have been characterized. These properties are critical for understanding the compound's behavior in different environments and for its application in various scientific fields (Isakhanyan et al., 2016).

Chemical Properties Analysis

The chemical properties of 3-amino-1-morpholinopropan-1-one hydrochloride derivatives, such as reactivity with other chemical agents and potential biological activities, are of particular interest. Studies have shown that similar compounds exhibit significant biological activities, including antitumor and antibacterial effects, suggesting the potential utility of 3-amino-1-morpholinopropan-1-one hydrochloride in developing new therapeutic agents (Isakhanyan et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

3-Amino-1-morpholinopropan-1-one hydrochloride is a compound of interest in the synthesis of biologically active molecules. Studies have focused on its utilization in creating compounds with potential antibacterial and antitumor activities. For instance, derivatives of 3-amino-1-morpholinopropan-1-one have been synthesized and tested for their antibacterial properties, demonstrating the compound's role in developing new antibacterial agents (Isakhanyan et al., 2014). Additionally, similar derivatives have been investigated for their antitumor activity, highlighting the compound's application in cancer research (Isakhanyan et al., 2016).

Chemical Synthesis and Drug Development

The chemical versatility of 3-amino-1-morpholinopropan-1-one hydrochloride makes it a valuable intermediate in the synthesis of complex molecules. Research has demonstrated its use in synthesizing morpholines, which are crucial in developing drugs with antidepressant properties. The synthesis methodologies involve various chemical transformations, showcasing the compound's significance in medicinal chemistry and drug design (Fritz et al., 2011).

Anticancer Applications

The compound's derivatives have been explored for their anticancer properties, specifically targeting estrogen receptors for breast cancer treatment. Computational studies, including molecular docking and in silico ADME prediction, have been conducted to design and evaluate the efficacy of these derivatives, underscoring the compound's potential in developing novel anticancer therapies (Wagh et al., 2022).

Novel Synthetic Routes and Drug Development

Innovative synthetic approaches involving 3-amino-1-morpholinopropan-1-one hydrochloride have led to the discovery of new molecules with potential therapeutic applications. These include the development of neurokinin-1 receptor antagonists, highlighting the compound's role in synthesizing molecules with significant pharmacological effects (Harrison et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-morpholin-4-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c8-2-1-7(10)9-3-5-11-6-4-9;/h1-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAZCOQCSUZPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585849 | |

| Record name | 3-Amino-1-(morpholin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-morpholinopropan-1-one hydrochloride | |

CAS RN |

173336-90-8 | |

| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173336-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1-(morpholin-4-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-(morpholin-4-yl)propan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)